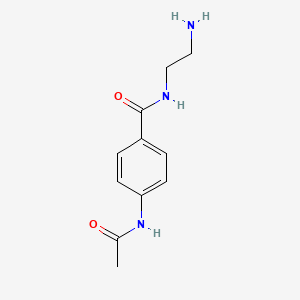

4-acetamido-N-(2-aminoethyl)benzamide

Description

4-Acetamido-N-(2-aminoethyl)benzamide is a benzamide derivative characterized by a 4-acetamido substitution on the benzene ring and a 2-aminoethyl group attached via an amide linkage.

Properties

IUPAC Name |

4-acetamido-N-(2-aminoethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)14-10-4-2-9(3-5-10)11(16)13-7-6-12/h2-5H,6-7,12H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQFHNSBKDXJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-aminoethyl)benzamide typically involves the acylation of 4-aminobenzamide with acetic anhydride, followed by the introduction of an aminoethyl group. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 4-acetamido-N-(2-aminoethyl)benzamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N-(2-aminoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamido group to an amine.

Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as nitro or hydroxyl compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides or amides.

Scientific Research Applications

Chemical Properties and Structure

4-Acetamido-N-(2-aminoethyl)benzamide is characterized by the molecular formula . The compound features an acetamido group and an aminoethyl side chain attached to a benzamide structure, which contributes to its biological activity. Understanding its chemical properties is crucial for exploring its applications in drug development and other areas.

Anticancer Activity

Recent studies have highlighted the potential of 4-acetamido-N-(2-aminoethyl)benzamide in cancer therapy. It has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. HDAC inhibitors are emerging as promising agents in cancer treatment due to their role in altering gene expression related to cell cycle regulation and apoptosis. For instance, compounds derived from this benzamide have shown selective inhibition against HDAC1, HDAC2, and HDAC3, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities against various strains, including drug-resistant bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 1.95 µg/ml against Staphylococcus aureus and other pathogens . This broad-spectrum activity positions 4-acetamido-N-(2-aminoethyl)benzamide as a candidate for developing new antimicrobial therapies.

Neurological Research

Benzamides have been investigated for their potential in treating neurological disorders. The structural modifications of compounds similar to 4-acetamido-N-(2-aminoethyl)benzamide can lead to the development of drugs targeting dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease . Research into the behavioral effects of these compounds suggests they may offer therapeutic benefits with reduced side effects compared to traditional antipsychotics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-aminoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the aminoethyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations from Structural Modifications

Substituents on the Benzamide Core: Halogenation: The introduction of halogens (e.g., 2-chloro-4-iodo in compound 2d) enhances lipophilicity and target binding, as seen in MAO-B inhibitors . In contrast, the acetamido group in the target compound may favor hydrogen bonding with polar residues in enzyme active sites. Aromatic Substituents: Compounds like 20 and 65 (from and ) feature chlorophenyl or benzyloxy groups, which improve antitrypanosomal activity by enhancing hydrophobic interactions with parasitic targets .

Aminoethyl Chain Modifications: Salt Forms: Many analogs (e.g., 20, 65) are synthesized as HCl salts to improve solubility and bioavailability . The target compound’s salt form is unspecified, which may influence its pharmacokinetics. Chain Elongation: Extending the aminoethyl chain to a 6-azidohexyl group (compound 6) enables click chemistry applications, highlighting the versatility of the benzamide scaffold .

Functional Group Additions :

Mechanistic Insights

- HDAC Inhibition: Benzamide-based HDAC inhibitors (e.g., Belinostat) require a zinc-binding group (e.g., hydroxamate) for activity, which the target compound lacks . This suggests divergent therapeutic applications.

- Antimicrobial vs. Antiparasitic Activity : Sulfonamide derivatives () target microbial enzymes, while chlorophenyl-substituted analogs () disrupt parasitic membranes or enzymes .

Biological Activity

4-Acetamido-N-(2-aminoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-acetamido-N-(2-aminoethyl)benzamide is CHNO. The compound features an acetamido group attached to a benzamide structure, which is known to influence its biological properties.

The primary mechanism through which 4-acetamido-N-(2-aminoethyl)benzamide exerts its effects is through the inhibition of specific enzymes involved in cellular processes. Notably, it has been identified as an inhibitor of Histone Deacetylase (HDAC) , which plays a critical role in the regulation of gene expression by affecting histone acetylation and deacetylation pathways. This inhibition can lead to altered gene expression profiles that may contribute to its anticancer effects .

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. A study evaluated various derivatives of benzamides, including 4-acetamido-N-(2-aminoethyl)benzamide, for their cytotoxic effects against multiple cancer cell lines. The compound exhibited significant inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2, with some analogues achieving over 90% inhibition at low concentrations (10 nM) .

Antiviral Activity

In addition to its anticancer properties, 4-acetamido-N-(2-aminoethyl)benzamide has shown promising antiviral activity. It was tested against Ebola and Marburg viruses, demonstrating effective inhibition of viral entry into host cells with EC50 values below 10 μM. This suggests that the compound may have broad-spectrum antifiloviral activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicated that several derivatives exhibited substantial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial effect highlights its potential utility in treating infections .

Case Studies

- Cytotoxicity Assays : In vitro studies involving 4-acetamido-N-(2-aminoethyl)benzamide showed that it could induce apoptosis in various cancer cell lines, including hematological malignancies and solid tumors. The compound's ability to inhibit key signaling pathways related to cell proliferation was a focal point in these studies .

- Inhibition Studies : A detailed investigation into the structure-activity relationship (SAR) revealed that modifications to the benzamide structure could enhance potency against specific targets. For instance, certain analogues demonstrated improved selectivity for HDAC inhibition compared to others .

Data Summary

Q & A

Q. Table 1. Representative Analogs and Biological Activity

Q. Table 2. Key Spectral Data for Structural Confirmation

| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Acetamido (CH3CO) | 2.02 (s, 3H) | 1638 (C=O) |

| Aminoethyl (NH2) | 3.25–3.45 (m, 2H) | 3320 (N-H stretch) |

| Aromatic protons | 7.38–7.68 (m, 4H) | 1500–1600 (C=C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.